molecular formula C20H40O3S B12227475 3-Hexadecyloxythiolane-1,1-dione

3-Hexadecyloxythiolane-1,1-dione

Cat. No.: B12227475
M. Wt: 360.6 g/mol
InChI Key: XKIKVSBMWXPRBQ-UHFFFAOYSA-N
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Description

3-Hexadecyloxythiolane-1,1-dione is a chemical compound with the molecular formula C20H40O3S It features a thiolane ring, which is a five-membered ring containing sulfur, and a hexadecyloxy group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexadecyloxythiolane-1,1-dione typically involves the reaction of a thiolane derivative with a hexadecyloxy group. One common method is the reaction of thiolane-1,1-dione with hexadecyloxy bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyloxythiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The hexadecyloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiolane derivatives, and substituted thiolane compounds.

Scientific Research Applications

3-Hexadecyloxythiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules and potential bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hexadecyloxythiolane-1,1-dione involves its interaction with molecular targets through its thiolane ring and hexadecyloxy group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pathways involved may include oxidative stress responses or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane: A similar compound with two sulfur atoms in the ring, used as a protective group in organic synthesis.

    1,3-Dithiane: Another related compound with two sulfur atoms, known for its stability and use in various chemical reactions.

    Cyclohexane-1,3-dione: A structurally similar compound with a six-membered ring, used in the synthesis of herbicides and other bioactive molecules.

Uniqueness

3-Hexadecyloxythiolane-1,1-dione is unique due to its specific combination of a thiolane ring and a long alkoxy chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H40O3S

Molecular Weight

360.6 g/mol

IUPAC Name

3-hexadecoxythiolane 1,1-dioxide

InChI

InChI=1S/C20H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-20-16-18-24(21,22)19-20/h20H,2-19H2,1H3

InChI Key

XKIKVSBMWXPRBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1CCS(=O)(=O)C1

Origin of Product

United States

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